Triphenylphosphine dibromide

Descripción general

Descripción

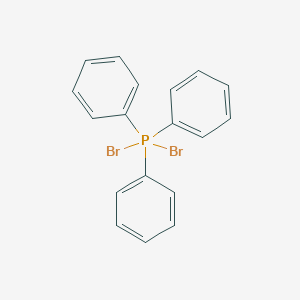

Triphenylphosphine dibromide (TPPDB, (C₆H₅)₃PBr₂) is a versatile organophosphorus reagent widely employed in organic synthesis. It is a white to off-white crystalline solid with a melting point of 235°C (decomposes) and is highly corrosive (H314 hazard classification) . TPPDB is synthesized by reacting triphenylphosphine with bromine, yielding a reagent that activates substrates for bromination, alkylation, and cyclization reactions. Its applications span the synthesis of α-aminonitriles, heterocycles, and alkyl bromides, often under solvent-free or mild conditions .

Key properties:

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triphenylphosphine dibromide can be synthesized by reacting triphenylphosphine with bromine. The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and the use of high-purity reagents to minimize impurities .

Análisis De Reacciones Químicas

Substitution Reactions: Conversion of Alcohols and Phenols to Alkyl/Aryl Bromides

TPPDB efficiently converts primary, secondary, and tertiary alcohols, as well as phenols, into corresponding bromides via an Sₙ2 mechanism . The reaction proceeds through an alkoxyphosphonium intermediate, which undergoes nucleophilic attack by bromide ions .

Example Reactions:

Key Advantages:

-

Minimal elimination or rearrangement due to mild reaction conditions .

-

Tolerance for sensitive functionalities (e.g., alkenes, alkynes) .

Cleavage of Acetals and Ethers

TPPDB selectively cleaves tetrahydropyranyl (THP) , tetrabutyldimethylsilyl (TBDMS) , and other ethers to yield alkyl bromides under low-temperature conditions .

Mechanism:

-

Coordination of TPPDB to the acetal oxygen.

-

Formation of a bromophosphonium intermediate.

-

Nucleophilic bromide attack, releasing the alcohol and alkyl bromide .

Example:

Esterification of Carboxylic Acids

TPPDB enables one-pot esterification of carboxylic acids with alcohols via an acyloxyalkoxyphosphorane intermediate. This method retains stereochemistry in chiral substrates .

General Procedure:

-

TPPDB reacts with the carboxylic acid to form an acyloxyphosphonium salt.

-

Alcohol addition displaces the phosphonium group, forming the ester .

Data Table:

Limitations:

Cyclization Reactions

TPPDB promotes aziridine and azetidine formation via ring-closure of β- and γ-amino alcohols. The reaction involves Walden inversion, enabling stereochemical control .

Example:

-

Cyclization of ephedrine derivatives to aziridines:

Conditions: CH₃CN, 0°C → 88% yield with inversion .

Oxidation and Dehydration

In combination with DMSO, TPPDB oxidizes alcohols to carbonyl compounds. It also dehydrates carboxamides to nitriles .

Example:

Comparison with Related Reagents

| Reagent | Selectivity | Functional Group Tolerance | Typical Yield |

|---|---|---|---|

| TPPDB | High (SN2 dominance) | Alkenes, alkynes, cyclopropanes | 75–95% |

| PBr₃ | Moderate | Limited for sensitive substrates | 60–85% |

| SOBr₂ | Low (acid-sensitive) | Poor for esters or ketones | 50–80% |

Mechanistic Insights

Aplicaciones Científicas De Investigación

Key Applications

1. Conversion of Aldoximes to Nitriles

TPPDB is employed to convert aldoximes into nitriles, providing a straightforward method for synthesizing nitriles from readily available aldoximes. This reaction is significant in the synthesis of various pharmaceutical compounds.

2. Cleavage of Acetals

The reagent effectively cleaves acetals to yield the corresponding alcohols and bromides. This process is particularly useful in organic synthesis where acetals are used as protecting groups for carbonyl compounds.

3. Bromination of Alcohols and Phenols

TPPDB facilitates the conversion of alcohols and phenols into alkyl bromides without rearrangement or elimination, making it a preferred choice for sensitive substrates. This method allows for high yields while maintaining the integrity of functional groups that might be sensitive to other reagents .

4. Esterification Reactions

A notable application of TPPDB is in the one-pot esterification of carboxylic acids using alcohols and bases. This reaction can achieve moderate to high yields (30-95%) and is advantageous for chiral acids, as it proceeds with minimal racemization . The mechanism involves the formation of an acyloxyalkoxyphosphorane intermediate, which aids in the efficient conversion of acids to esters.

5. Synthesis of Aziridines and Azetidines

TPPDB has been reported as an effective reagent for the cyclization of β- and γ-amino alcohols into aziridines and azetidines, showcasing its utility in synthesizing cyclic structures that are crucial in medicinal chemistry .

6. Preparation of Acyl Bromides

The reagent can convert carboxylic acid derivatives into acyl bromides, which are important intermediates in organic synthesis, particularly in acylation reactions .

Case Study 1: Bromination of Sensitive Substrates

In a study conducted by Kumar et al., TPPDB was used to brominate cyclopropyl carbinol and cinnamyl alcohol. The results demonstrated that TPPDB could selectively convert these substrates into their respective bromides without side reactions, highlighting its selectivity and efficiency .

Case Study 2: One-Pot Esterification

Salomé and Kohn reported a method utilizing TPPDB for esterification that involved treating carboxylic acids with alcohols and bases in a single reaction step. The study detailed how this method provided esters with retention of configuration when using chiral starting materials, thus maintaining stereochemical integrity .

Data Table: Summary of Applications

| Application | Description | Yield/Outcome |

|---|---|---|

| Conversion of Aldoximes to Nitriles | Efficient transformation using TPPDB | High yields |

| Cleavage of Acetals | Converts acetals to alcohols or bromides | Effective under mild conditions |

| Bromination | Converts alcohols/phenols to bromides without rearrangement | High selectivity |

| Esterification | One-pot conversion of carboxylic acids to esters | 30-95% yield |

| Synthesis of Cyclic Amines | Cyclization of β- and γ-amino alcohols into aziridines | High yields |

| Preparation of Acyl Bromides | Converts carboxylic acid derivatives into acyl bromides | Efficient reaction |

Mecanismo De Acción

The mechanism of action of triphenylphosphine dibromide involves the formation of an oxyphosphonium intermediate. This intermediate is highly reactive and facilitates the substitution of bromine atoms onto the target molecule . The molecular targets and pathways involved depend on the specific reaction being carried out, but generally, the compound acts as a brominating agent .

Comparación Con Compuestos Similares

TPPDB is part of a broader class of phosphine-based reagents. Below is a detailed comparison with structurally or functionally related compounds:

Triphenylphosphine Dichloride (TPPDC, (C₆H₅)₃PCl₂)

- Reactivity : Like TPPDB, TPPDC activates dimethyl sulfoxide (DMSO) in Swern oxidations to convert alcohols to ketones. Both reagents operate at −78°C with high yields .

- Applications : TPPDC is preferred in reactions requiring milder halogenation, while TPPDB’s stronger brominating power suits bromination of alcohols and alkenes .

- Safety : Less corrosive than TPPDB but still hazardous due to chlorine release.

Phosphorus Tribromide (PBr₃)

- Reactivity : A classical brominating agent for alcohols. TPPDB often outperforms PBr₃ in selectivity, especially in sterically hindered substrates. For example, TPPDB in CH₂Cl₂ achieves >90% yields in bromination, avoiding side reactions common with PBr₃ .

- Handling : PBr₃ is volatile and moisture-sensitive, whereas TPPDB’s solid-state stability simplifies storage and dosing .

Polymer-Supported Triphenylphosphine Dibromide (PS-TPPDB)

- Advantages : PS-TPPDB facilitates easier purification and recyclability. For instance, PS-TPPDB with imidazole enhances alkyl bromide synthesis yields (57–94%) and neutralizes byproducts like HI .

- Limitations : Slightly lower reactivity compared to homogeneous TPPDB due to diffusion constraints in polymer matrices .

Triisopropyl Phosphite ((C₃H₇O)₃P)

- Functionality: Used as a milder alternative in Mitsunobu reactions. Unlike TPPDB, it avoids toxic byproducts but is less effective in bromination or imine formation .

Comparative Data Table

Limitations

- TPPDB exhibits reduced reactivity in double alkylation reactions compared to monobrominated triphenylphosphine derivatives, as seen in failed attempts to optimize tetrahydropyran synthesis .

Industrial Relevance

- PS-TPPDB is favored in large-scale synthesis (e.g., darifenacin hydrobromide production) for its recyclability and reduced waste .

Actividad Biológica

Triphenylphosphine dibromide (TPPDB), with the chemical formula and CAS number 1034-39-5, is a versatile reagent in organic synthesis. It has gained attention for its role in various chemical transformations, particularly in the bromination of alcohols, phenols, and ethers. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant case studies.

TPPDB is characterized by its moisture sensitivity and corrosive nature. It acts primarily as a brominating agent, converting alcohols and related compounds into their corresponding alkyl bromides. The mechanism involves the formation of an acyloxyphosphonium salt intermediate, which facilitates nucleophilic substitution reactions.

Key Reactions:

- Bromination of Alcohols: TPPDB effectively converts alcohols to bromides without significant side reactions, making it suitable for sensitive substrates .

- Esterification: TPPDB can esterify carboxylic acids with alcohols in a one-pot reaction, yielding moderate to high yields (30–95%) of esters . This process retains stereochemistry when chiral substrates are used.

Biological Applications

This compound has been explored for various biological applications due to its reactivity and ability to modify biological molecules.

1. Antimicrobial Activity

Research indicates that TPPDB exhibits antimicrobial properties. It has been used in studies to synthesize compounds that demonstrate antibacterial activity against Gram-positive bacteria. The mechanism likely involves the disruption of microbial cell membranes through the introduction of bromine atoms into essential biomolecules.

2. Synthesis of Bioactive Compounds

TPPDB is instrumental in synthesizing bioactive compounds, including:

- N-nitrosamines and azides: These compounds have potential applications in medicinal chemistry .

- Vinyl bromides: Useful in further chemical transformations that may lead to biologically active molecules .

Case Study 1: Esterification Protocol

A study by Salomé and Kohn demonstrated a one-pot protocol using TPPDB for esterification reactions involving various carboxylic acids and alcohols. The reaction conditions allowed for high yields while maintaining the chirality of the starting materials .

| Substrate | Alcohol | Yield (%) |

|---|---|---|

| Benzoic Acid | Ethanol | 85 |

| Cinnamic Acid | Isopropanol | 78 |

| Chiral Acid | Chiral Alcohol | 90 |

Case Study 2: Bromination Efficiency

In a comparative study, TPPDB was shown to outperform other phosphorus-based reagents in the bromination of sensitive alcohols containing double bonds or cyclic structures. This specificity is crucial for synthetic chemists aiming to minimize side reactions .

Safety and Handling

Due to its corrosive nature and moisture sensitivity, TPPDB must be handled with care. Proper personal protective equipment (PPE) should be worn, including gloves and goggles, when working with this compound.

Q & A

Basic Research Questions

Q. What is the primary role of TPPDB in the synthesis of α-aminonitriles, and how does it enhance reaction efficiency?

TPPDB acts as a catalyst in the Strecker-type synthesis of α-aminonitriles by facilitating a three-component reaction between carbonyl compounds, amines, and trimethylsilyl cyanide under solvent-free conditions. It activates the carbonyl group via coordination, promoting nucleophilic attack by the amine and subsequent cyanide transfer. This method achieves yields of 80–99% with broad substrate scope, including aldehydes, ketones, and aryl/alkyl amines .

Q. What spectroscopic techniques are used to characterize TPPDB-mediated reaction products, and what key data should researchers prioritize?

Key techniques include:

- IR spectroscopy : Confirms nitrile (C≡N) stretches (~2225–2235 cm⁻¹) and amine N-H stretches (~3365–3381 cm⁻¹).

- NMR : ¹H NMR identifies aromatic protons (δ 7.2–7.6 ppm) and amine protons (δ 3.3–4.0 ppm). ¹³C NMR confirms nitrile carbons (δ 118–120 ppm) and quaternary carbons adjacent to nitriles (δ 65–70 ppm).

- Mass spectrometry (ESI) : Validates molecular ions (e.g., m/z 208.2 for 2-amino-2-phenylethanonitrile) .

Q. What safety protocols are essential when handling TPPDB in laboratory settings?

TPPDB is corrosive (H314 hazard code) and requires:

- PPE : Gloves, faceshields, and N100/P3 respirators.

- Storage : Dry, cool conditions (avoid moisture).

- Waste disposal : Neutralization before disposal due to bromide release.

- Emergency measures: Use P305+P351+P338 (eye rinse) and P310 (immediate medical aid) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of TPPDB across different reaction systems?

Methodological steps include:

- Control experiments : Compare TPPDB performance with other catalysts (e.g., TPPO, TPPCl) under identical conditions.

- Kinetic studies : Monitor reaction progress via in situ IR or HPLC to identify rate-limiting steps.

- Substrate screening : Test electron-deficient vs. electron-rich carbonyl compounds to assess electronic effects.

- Spectroscopic validation : Use ³¹P NMR to detect phosphine oxide byproducts, which may indicate catalyst decomposition .

Q. What strategies optimize TPPDB catalyst loading to maximize yield while minimizing side reactions?

- Dose-response analysis : Vary TPPDB loading (0.5–5 mol%) and plot yield vs. loading (see Table 1 in ). Optimal loading is typically 2–3 mol% for α-aminonitriles.

- Solvent screening : Solvent-free conditions reduce side reactions but may require thermal optimization.

- Additive screening : Co-catalysts like Lewis acids (e.g., ZnBr₂) can enhance selectivity .

Q. How does TPPDB compare to other phosphine-based activators in Swern oxidation reactions?

TPPDB activates DMSO at −78°C to generate reactive sulfonium intermediates, enabling ketone formation with high efficiency. Compared to oxalyl chloride (traditional Swern activator), TPPDB:

- Reduces side products (e.g., sulfides) due to milder conditions.

- Requires stoichiometric amounts but avoids HCl byproducts.

- Compatibility with acid-sensitive substrates is superior .

Q. Methodological Considerations

Q. What experimental design principles ensure reproducibility in TPPDB-mediated reactions?

- Standardized conditions : Fix temperature (±2°C), humidity (<30%), and mixing speed.

- Substrate purity : Pre-dry aldehydes/ketones (e.g., molecular sieves).

- Catalyst pre-activation : Stir TPPDB in anhydrous THF for 10 min before adding substrates.

- Data reporting : Include full spectral datasets (e.g., NMR integration values, IR peak resolutions) .

Q. How can researchers validate the absence of phosphine oxide byproducts in TPPDB-catalyzed reactions?

- ³¹P NMR : Detect triphenylphosphine oxide (TPPO) at δ 23–25 ppm.

- TLC with iodine staining : Phosphine oxides show higher Rf values than TPPDB.

- Mass spectrometry : Look for m/z 278.3 (TPPO molecular ion) .

Q. Tables for Reference

Table 1 : Key Spectral Data for α-Aminonitriles Synthesized Using TPPDB

| Compound | Melting Point (°C) | IR ν(C≡N) (cm⁻¹) | ¹H NMR (δ, ppm) | ESI-MS (m/z) |

|---|---|---|---|---|

| 2-Amino-2-phenylethanonitrile | 85–86 | 2233 | 7.4–7.6 (m, 5H), 4.1 (s, 2H) | 208.2 |

| 2-Amino-2-(4-chlorophenyl)ethanonitrile | 96–98 | 2235 | 7.3–7.5 (d, 2H), 4.0 (s, 2H) | 242.1 |

Table 2 : Catalyst Loading vs. Yield in α-Aminonitrile Synthesis

| TPPDB (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 0.5 | 12 | 65 |

| 1.0 | 10 | 82 |

| 2.0 | 8 | 95 |

| 5.0 | 8 | 93 |

Propiedades

IUPAC Name |

dibromo(triphenyl)-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15Br2P/c19-21(20,16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXGTPDKNBIOTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15Br2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061423 | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

422.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034-39-5 | |

| Record name | Dibromotriphenylphosphorane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034-39-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triphenylphosphine dibromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001034395 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylphosphine dibromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87871 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorane, dibromotriphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibromotriphenylphosphorane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIPHENYLPHOSPHINE DIBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y0J6R63JD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.